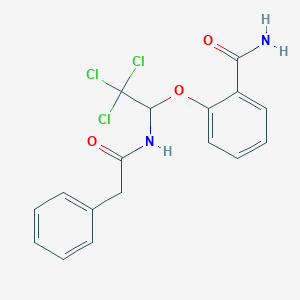![molecular formula C22H19ClN4O2 B11994957 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one CAS No. 2744-51-6](/img/structure/B11994957.png)
7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazine ring, which is often associated with herbicidal and antimicrobial properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Knoevenagel condensation reaction. This involves the reaction of 2-hydroxybenzaldehyde with a β-keto ester in the presence of a base such as piperidine.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the coumarin derivative with 4-chloro-6-(diethylamino)-1,3,5-triazine in the presence of a suitable base like potassium carbonate.
Final Coupling: The final step involves coupling the triazine-substituted coumarin with a phenyl group, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and diethylamino groups.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.
Substitution: The chlorine atom on the triazine ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products
Oxidation: Products include various oxidized derivatives of the phenyl and diethylamino groups.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as an antimicrobial agent due to the presence of the triazine ring. It is also being investigated for its anticancer properties, as coumarins are known to inhibit various cancer cell lines.
Medicine
In medicine, the compound is being studied for its potential use as an anticoagulant, similar to other coumarin derivatives like warfarin. Its unique structure may offer advantages in terms of specificity and reduced side effects.
Industry
Industrially, the compound can be used in the development of herbicides and pesticides, leveraging the triazine ring’s known herbicidal properties.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
Antimicrobial Action: The triazine ring disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Action: The coumarin core interferes with DNA synthesis and induces apoptosis in cancer cells.
Anticoagulant Action: The compound inhibits vitamin K epoxide reductase, preventing the synthesis of clotting factors.
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Atrazine: A triazine-based herbicide.
Coumarin: The parent compound with various biological activities.
Uniqueness
The uniqueness of 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one
This compound in scientific research and its potential applications across various domains
Propiedades
Número CAS |
2744-51-6 |
|---|---|
Fórmula molecular |
C22H19ClN4O2 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenylchromen-2-one |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-27(4-2)22-25-19(24-21(23)26-22)16-11-10-15-12-17(14-8-6-5-7-9-14)20(28)29-18(15)13-16/h5-13H,3-4H2,1-2H3 |
Clave InChI |
WBYZQYLODKUONA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)
![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)

![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)
